3-(Trifluoromethyl)-4-hydroxybenzyl alcohol
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Overview
Description
“3-(Trifluoromethyl)-4-hydroxybenzyl alcohol” is a chemical compound with the molecular formula C8H7F3O . It is a type of organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are known for their high stability and unique properties, making them useful in various applications .
Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)-4-hydroxybenzyl alcohol” can be represented by the formula C8H7F3O . This indicates that the molecule contains eight carbon atoms, seven hydrogen atoms, three fluorine atoms, and one oxygen atom .Physical And Chemical Properties Analysis
“3-(Trifluoromethyl)-4-hydroxybenzyl alcohol” is a colorless liquid . Its molecular weight is 176.14 g/mol .Scientific Research Applications
- Antiviral Agents : Researchers explore the potential of this compound in developing antiviral drugs due to its unique structure and fluorine content .
- Enzyme Inhibitors : The trifluoromethyl group can enhance binding affinity and metabolic stability, making it valuable for designing enzyme inhibitors .
- Fluorinated Building Blocks : 4-(Trifluoromethyl)phenol serves as a versatile precursor for synthesizing other fluorinated compounds, which find applications in materials science and drug discovery .
Pharmaceuticals and Medicinal Chemistry
Materials Science and Organic Synthesis
Agrochemicals and Crop Protection
Safety and Hazards
“3-(Trifluoromethyl)-4-hydroxybenzyl alcohol” is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(hydroxymethyl)-2-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,12-13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVKPKJJZUIHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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